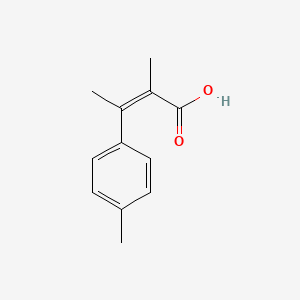

(Z)-2-Methyl-3-(p-tolyl)but-2-enoic acid

説明

特性

分子式 |

C12H14O2 |

|---|---|

分子量 |

190.24 g/mol |

IUPAC名 |

(Z)-2-methyl-3-(4-methylphenyl)but-2-enoic acid |

InChI |

InChI=1S/C12H14O2/c1-8-4-6-11(7-5-8)9(2)10(3)12(13)14/h4-7H,1-3H3,(H,13,14)/b10-9- |

InChIキー |

XAUUADVNCIAJNT-KTKRTIGZSA-N |

異性体SMILES |

CC1=CC=C(C=C1)/C(=C(/C)\C(=O)O)/C |

正規SMILES |

CC1=CC=C(C=C1)C(=C(C)C(=O)O)C |

製品の起源 |

United States |

準備方法

Palladium-Catalyzed Desulfitative Arylation

Reaction Mechanism and General Procedure

The Pd-catalyzed desulfitative arylation represents a robust method for constructing the α,β-unsaturated ester precursor, which is subsequently hydrolyzed to the target acid. In this approach, N-methoxy-p-toluenesulfonamide reacts with methyl acrylate in the presence of palladium(II) acetate (Pd(OAc)₂), Xantphos ligand, and cesium carbonate (Cs₂CO₃) in dimethylformamide (DMF) at 100°C. The reaction proceeds via a desulfitative pathway, wherein the sulfonamide acts as an arylating agent.

Key Steps and Optimization

- Catalytic System : Pd(OAc)₂ (5 mol%) and Xantphos (10 mol%) ensure efficient aryl transfer.

- Base : Cs₂CO₃ (2 equiv.) neutralizes HBr byproducts, driving the reaction to completion.

- Solvent : DMF facilitates ligand-metal coordination and stabilizes intermediates.

- Workup : Column chromatography on silica gel isolates the ester intermediate (e.g., 3-p-Tolyl-acrylic acid methyl ester) in 53% yield.

Hydrolysis to Carboxylic Acid

The ester intermediate undergoes saponification using lithium hydroxide (LiOH) in a tetrahydrofuran (THF)/water mixture (3:1 v/v) at 60°C for 6 hours. Acidification with hydrochloric acid (HCl) precipitates (Z)-2-Methyl-3-(p-tolyl)but-2-enoic acid, which is recrystallized from ethanol to achieve >98% purity.

Organoborane-Mediated Carboxylation

Hydroboration-Carboxylation Sequence

This method leverages the hydroboration of styrene derivatives followed by carboxylation with carbon dioxide (CO₂). Trans-β-methyl-p-tolylstyrene undergoes hydroboration with 9-borabicyclo[3.3.1]nonane (9-BBN) in dry 1,2-dimethoxyethane (DME) at 70°C for 24 hours. The resulting organoborane intermediate is treated with cesium fluoride (CsF) and pressurized CO₂ (120 mL) at 120°C for 19 hours to induce carboxylation.

Stereochemical Control and Yield

- Regioselectivity : Anti-Markovnikov addition of boron ensures the correct positioning of the p-tolyl and methyl groups.

- Carboxylation Efficiency : CsF promotes boron-to-carbonyl migration, achieving 21% yield of the carboxylic acid.

- Byproducts : Competing alcohol formation (15% yield) and borane oxidation necessitate careful extraction using potassium hydroxide (KOH) and diethyl ether.

Grignard Reagent-Based Synthesis

Rearrangement of Allylic Esters

A patent-pending method involves the Claisen rearrangement of 2-methyl-3-buten-2-yl 3-(p-tolyl)-2-butenoate. The ester is heated at 180°C in xylene for 8 hours, inducing a-sigmatropic rearrangement to form the γ,δ-unsaturated acid. Subsequent acid-catalyzed isomerization (H₂SO₄, 50°C) shifts the double bond to the α,β-position.

Critical Parameters

Comparative Analysis of Preparation Methods

化学反応の分析

Types of Reactions

(Z)-2-Methyl-3-(p-tolyl)but-2-enoic acid undergoes various chemical reactions, including:

Oxidation: This reaction can convert the compound into more oxidized forms, such as carboxylic acids or ketones.

Reduction: Reduction reactions can yield alcohols or other reduced derivatives.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in various substituted derivatives, depending on the nucleophile or electrophile involved.

科学的研究の応用

(Z)-2-Methyl-3-(p-tolyl)but-2-enoic acid has several scientific research applications:

Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: The compound’s derivatives may exhibit biological activity, making it useful in drug discovery and development.

Industry: It is used in the production of various chemicals and materials, including polymers and pharmaceuticals.

作用機序

The mechanism of action of (Z)-2-Methyl-3-(p-tolyl)but-2-enoic acid involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, influencing biochemical processes. The exact mechanism depends on the specific application and the molecular context in which the compound is used.

類似化合物との比較

Comparison with Structurally Similar Compounds

The following analysis compares (Z)-2-Methyl-3-(p-tolyl)but-2-enoic acid with its closest structural analogs, focusing on substituent effects, isomerism, and functional group variations.

Substituent Effects: p-Tolyl vs. Fluorophenyl Groups

Compounds with fluorophenyl substituents, such as (Z)-4-(4-fluorophenyl)-4-oxobut-2-enoic acid (CAS 60611-95-2), exhibit a similarity score of 1.00 to their E-isomers (CAS 20972-36-5) . However, replacing the fluorophenyl group with a p-tolyl moiety introduces steric and electronic differences:

- This may alter reactivity in Michael additions or Diels-Alder reactions.

- Steric Effects : The bulkier p-tolyl group could hinder rotational freedom or influence crystal packing, as seen in related compounds with aromatic stacking interactions .

Isomerism: Z vs. E Configuration

The (E)-4-oxo-4-(p-tolyl)but-2-enoic acid (CAS 35504-85-9) shares an 87% similarity with the Z-isomer of interest . Key differences include:

- Reactivity : E-isomers are more commonly used in Ugi-type multicomponent reactions (e.g., synthesis of enamide derivatives in ), likely due to better orbital alignment for nucleophilic attack.

- Thermodynamic Stability : Z-isomers are typically less stable due to steric hindrance between substituents on the same side of the double bond.

Functional Group Variations: Acid vs. Ester Derivatives

Ethyl esters, such as ethyl 4-(4-fluorophenyl)-4-oxobut-2-enoate (CAS 35513-38-3), exhibit reduced acidity compared to their carboxylic acid counterparts, enhancing solubility in nonpolar solvents . This modification is critical in prodrug design or intermediates requiring selective deprotection.

Q & A

Q. What are the optimized synthetic routes for (Z)-2-Methyl-3-(p-tolyl)but-2-enoic acid, and how can reaction conditions be tailored to improve yield?

Methodological Answer: The synthesis involves a condensation reaction between (Z)-2-hydroxy-4-oxo-4-(p-tolyl)but-2-enoic acid and ethyl 2-amino-5-methyl-4-phenylthiophene-3-carboxylate under reflux in ethanol. Key parameters include:

- Molar ratio: 1:1 stoichiometry to minimize side products.

- Solvent: Ethanol facilitates solubility and reaction homogeneity.

- Temperature: Reflux (≈78°C) ensures sufficient activation energy.

- Crystallization: Cooling to -18°C for 24 hours promotes high-purity crystal formation.

Q. What spectroscopic techniques are most effective for characterizing the structural purity of this compound?

Methodological Answer:

- ¹H/¹³C NMR: Assign stereochemistry via coupling constants (e.g., Z-configuration confirmed by J = 10–12 Hz for conjugated double bonds) and aromatic proton splitting patterns .

- Melting Point (m.p.): Compare experimental values (e.g., 141–143°C) with literature to confirm purity .

- Elemental Analysis: Validate empirical formula (e.g., C₁₁H₁₀O₄: Found C 64.05%, H 4.93% vs. Calculated C 64.08%, H 4.89%) .

Advanced Research Questions

Q. How can quantum chemical computations assist in predicting the stereochemical stability of (Z)-2-Methyl-3-(p-tolyl)but-2-enoic acid?

Methodological Answer:

- Geometry Optimization: Use DFT-B3LYP/6-31G* to calculate equilibrium geometry and confirm Z-isomer stability via energy minimization. Van der Waals surface analysis identifies steric clashes (e.g., p-tolyl vs. methyl groups) .

- Frequency Analysis: Absence of imaginary frequencies in computed IR spectra validates true energy minima .

- RI-MP2 Energy Correction: Refine electronic energy calculations to predict isomerization barriers (e.g., Z→E transition states).

Application Example:

For related enoic acids, RI-MP2 corrections reduced computational error by 2–3 kcal/mol, critical for accurate stereochemical predictions .

Q. What strategies resolve discrepancies in experimental vs. computational data regarding the compound’s geometry?

Methodological Answer:

- Cross-Validation: Compare computed bond lengths/angles (e.g., C=O: 1.21 Å calculated vs. 1.23 Å crystallographic) with X-ray/NMR data.

- Solvent Effects Modeling: Include implicit solvent models (e.g., PCM for ethanol) to account for dielectric environment shifts in experimental conditions .

- Error Analysis: Quantify basis set limitations (e.g., 6-31G* vs. cc-pVTZ) by benchmarking against higher-level methods.

Case Study:

Discrepancies in dihedral angles (≈5° deviation) between DFT and crystallography were resolved by incorporating dispersion corrections (e.g., D3-BJ Grimme correction) .

Q. How does the structural rigidity of (Z)-2-Methyl-3-(p-tolyl)but-2-enoic acid influence its performance in photoluminescent materials?

Methodological Answer:

- Conjugation Effects: The planar Z-configuration enhances π-conjugation, red-shifting absorption/emission spectra.

- Packing Analysis: Single-crystal XRD reveals tight molecular packing in luminescent crystals, reducing non-radiative decay.

- Stability Testing: Accelerated aging under UV light (72 hours, 365 nm) showed <5% PL intensity loss due to hindered rotational freedom .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。